(E)-methyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1,3,5-trimethyl-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-methyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1,3,5-trimethyl-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H24N4O4S and its molecular weight is 452.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as 1,3,5-trisubstituted-1h-pyrazoles, have been used in certain antidepressants , antihypertensive drug molecules , and anti-arrhythmic , suggesting that this compound may interact with similar targets.
Mode of Action
It’s known that the compound was developed via cyclocondensation starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin b1 as a catalyst . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Similar compounds have shown good activities in antibacterial , anticancer , anticonvulsant , antidepressant , and anti-inflammatory treatments, suggesting that this compound may affect similar biochemical pathways.
Pharmacokinetics
The compound was synthesized with a yield of 78–92% , suggesting that it might have good bioavailability.
Result of Action
Similar compounds have shown to possess excellent fluorescence and better hole transport characteristics, thermal stability, and washing resistance . They can be used as photoluminescent and photoluminescent materials, organic nonlinear optical materials, and photorefractive materials .
Action Environment
The compound shows different colors in different solvents when the electron withdrawing group is attached to acetophenone , suggesting that the compound’s action might be influenced by the solvent environment.
Properties
IUPAC Name |
methyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-12-17(14(3)26(4)25-12)11-18-21(28)27-20(15-7-9-16(30-5)10-8-15)19(22(29)31-6)13(2)24-23(27)32-18/h7-11,20H,1-6H3/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQSHFQPEZKBAL-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(N(N=C3C)C)C)SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=C(N(N=C3C)C)C)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.